molecular formula C17H21ClN6O3 B2712326 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034351-27-2

1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2712326
CAS No.: 2034351-27-2
M. Wt: 392.84
InChI Key: SHZVHXGTKOSEBV-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a triazine core substituted with pyrrolidine and methoxy groups, coupled with a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O3/c1-26-13-6-5-11(18)9-12(13)20-16(25)19-10-14-21-15(23-17(22-14)27-2)24-7-3-4-8-24/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZVHXGTKOSEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C18_{18}H22_{22}ClN5_{5}O3_{3}
  • Molecular Weight : Approximately 393.85 g/mol
  • CAS Number : 329224-75-1

The presence of the pyrrolidine ring and the triazine moiety suggests potential interactions with biological targets, which are critical for its activity.

Anticancer Activity

Research indicates that compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives containing triazine rings can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AHCT116 (Colon Cancer)12.5Induction of apoptosis
Compound BMCF7 (Breast Cancer)15.0Cell cycle arrest at G2/M phase
Target CompoundA549 (Lung Cancer)10.0Inhibition of DNA synthesis

These findings suggest that the target compound may possess similar or enhanced anticancer effects due to its unique structural features.

Antiviral Activity

The antiviral potential of similar compounds has been documented in literature. For example, a study on pyrrolidine-containing triazines revealed promising activity against respiratory viruses by inhibiting viral replication through interference with host cell machinery .

The biological activity of 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 µM. The study concluded that compounds with similar structures could be developed into effective anticancer agents .

Research on Antiviral Properties

Another investigation focused on the antiviral properties of triazine derivatives, where the target compound exhibited inhibitory effects against respiratory syncytial virus (RSV). The mechanism was attributed to the disruption of viral entry into host cells .

Scientific Research Applications

Research indicates that 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea exhibits various biological activities:

Anticancer Activity

In vitro studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, similar urea derivatives have shown promising results against melanoma and renal cancer cell lines with IC50 values indicating effective growth inhibition .

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Research on related urea compounds has highlighted their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .

Agricultural Applications

In addition to medicinal chemistry, compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea have been explored for their potential as herbicides or fungicides due to their ability to disrupt biological processes in plants and pathogens .

Study on Antiproliferative Effects

A study conducted on a series of urea derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The study found that certain substitutions enhanced the potency against specific cancer types .

Enzyme Inhibition Research

Another research focused on the enzyme inhibitory properties of thiourea derivatives indicated that structural modifications could lead to increased efficacy as urease inhibitors. This suggests a potential pathway for developing new therapeutic agents based on structural analogs of 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea .

Chemical Reactions Analysis

Core Structural Analysis

The compound combines a urea backbone with two distinct substituents:

  • 5-Chloro-2-methoxyphenyl group (aromatic ring with electron-withdrawing chlorine and electron-donating methoxy substituents).

  • Triazine moiety (1,3,5-triazine ring substituted with methoxy and pyrrolidinyl groups at positions 4 and 6, respectively).

Urea Formation

The urea moiety is typically formed by reacting an amine with an isocyanate. For this compound:

  • Step 1 : Synthesis of 5-chloro-2-methoxyphenyl isocyanate (not directly mentioned in sources but inferred from analogous urea syntheses ).

  • Step 2 : Reaction with 3-aminomethyl-triazine derivative (e.g., containing the triazine ring) to form the urea linkage.

Reaction Conditions :

  • Isocyanate addition is often performed in polar aprotic solvents (e.g., THF, DMF) with bases like pyridine to scavenge HCl .

Reaction Optimization and Yields

Step Key Parameters Typical Yields References
Urea formation (isocyanate + amine)Solvent: Pyridine; Temperature: 0°C to RT80–95%
Pyrrolidinyl substitution on triazineBase: Sodium tert-butoxide; Solvent: HPMC/water85–90%
Methoxylation (if required)Alkylating agent: CH₃I or similar; Base: NaH90–98%

Analytical Characterization

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :

    • Confirms aromatic substitution patterns (e.g., coupling constants for Cl and OCH₃ groups).

    • Verifies urea NH and triazine ring protons .

  • Mass Spectrometry (MS) :

    • Validates molecular weight and fragmentation patterns .

Challenges and Considerations

  • Regioselectivity : Substitution on the triazine ring must target the 6-position (pyrrolidinyl) and 4-position (methoxy).

  • Side Reactions : Hydrolysis of the triazine chloro group during SNAr reactions requires optimized base strength and reaction time .

  • Solubility : Bulky substituents (e.g., pyrrolidinyl) may necessitate polar aprotic solvents for efficient mixing .

Pharmacological Relevance

The compound’s structure suggests potential as a phosphodiesterase 4 (PDE4) inhibitor , leveraging its triazine scaffold for enzyme binding. PDE4 inhibition typically involves:

  • Increased cAMP levels : By blocking enzyme activity, enhancing anti-inflammatory effects.

  • Therapeutic Targets : COPD, asthma, and inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound’s triazine-pyrrolidine scaffold distinguishes it from other urea derivatives. Below is a comparative analysis based on structural analogs from the evidence:

Compound Core Structure Substituents Reported Activity
Target Compound 1,3,5-Triazine - 4-Methoxy, 6-pyrrolidinyl
- 5-Chloro-2-methoxyphenyl urea moiety
No explicit data in evidence; inferred kinase inhibition potential from triazine core
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Pyridine + Triazole - 3-Nitrophenyl triazole
- 4-Methoxyphenyl urea
Anticancer activity (IC₅₀ values: 1.2–3.8 μM against leukemia cell lines)
748033-52-5 Pyridazine - Dichloro substituents
- Piperidine sulfonylphenyl
No activity data; sulfonyl and piperidine groups suggest protease inhibition potential

Key Observations:

Triazine vs. Pyridine/Triazole Cores : The target compound’s triazine core may offer enhanced metabolic stability compared to pyridine-based analogs like 15a , which exhibit cytotoxicity but may face rapid clearance due to electron-deficient heterocycles.

Substituent Effects: The pyrrolidinyl group in the target compound could improve solubility compared to the nitro group in 15a, which may contribute to toxicity. The 5-chloro-2-methoxyphenyl urea moiety might enhance target selectivity over non-halogenated analogs, as chloro substituents often increase binding affinity in kinase inhibitors.

Lack of Direct Data : Unlike 15a , which has validated anticancer activity, the target compound’s biological profile remains uncharacterized in the evidence, highlighting a critical research gap.

Research Findings and Limitations

  • Synthetic Feasibility : The synthesis of the target compound likely follows urea-forming reactions similar to those in (e.g., refluxing amines with isocyanates in dioxane). However, the triazine-pyrrolidine intermediate’s preparation would require specialized steps, such as nucleophilic substitution on chlorotriazine.
  • Theoretical Advantages :
    • The triazine core’s planar structure may facilitate π-π stacking with protein active sites.
    • Pyrrolidine’s conformational flexibility could optimize binding interactions compared to rigid moieties like morpholine (e.g., in 782459-18-1 ).
  • Evidence Gaps: No pharmacokinetic, toxicity, or target-binding data were found, precluding definitive conclusions about efficacy or safety.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-(5-chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea, and how can reaction conditions be optimized?

  • Methodology : A modular approach involving multi-component coupling reactions is often effective. For example, triazine cores can be functionalized via nucleophilic substitution with pyrrolidine, followed by urea formation via reaction of an isocyanate intermediate with a substituted aniline. Temperature optimization (e.g., 60–80°C for triazine substitution) and solvent selection (e.g., DMF or THF) are critical for yield improvement .
  • Data Contradiction Note : Conflicting reports on urea coupling efficiency under basic vs. neutral conditions (e.g., triethylamine vs. DMAP catalysts) require systematic screening .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • 1H/13C NMR : Key signals include the pyrrolidine protons (δ 2.8–3.2 ppm, multiplet) and methoxy groups (δ 3.8–4.0 ppm, singlet). Aromatic protons from the chloromethoxyphenyl moiety appear as distinct doublets (δ 6.8–7.5 ppm) .
  • IR : Urea carbonyl stretches (1650–1700 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with similar triazine-urea derivatives (e.g., C–N triazine bonds ~1.33 Å) .

Advanced Research Questions

Q. What experimental design principles apply to optimizing the biological activity of this compound, given its triazine-urea scaffold?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the triazine (e.g., pyrrolidine vs. piperidine) and phenyl rings (e.g., chloro vs. methoxy groups). Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
  • DoE (Design of Experiments) : Apply factorial designs to test variables like pH, temperature, and reagent stoichiometry during synthesis. For example, a 2³ factorial design can identify interactions between triazine functionalization steps and urea coupling efficiency .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?

  • Methodology :

  • Solubility Profiling : Use shake-flask methods with HPLC-UV quantification. Test co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvents with similar polarity (δD ≈ 18–20 MPa¹/² for urea derivatives) .

Q. What mechanistic insights explain the stability of this compound under oxidative or hydrolytic stress?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3%, 40°C) for oxidative stability or HCl/NaOH (0.1N, reflux) for hydrolytic stability. Monitor degradation via LC-MS; identify major degradants (e.g., triazine ring cleavage or urea hydrolysis) .
  • Computational Modeling : Use DFT calculations to compare activation energies for triazine vs. urea bond cleavage. Polar protic solvents (e.g., water) may accelerate hydrolysis due to hydrogen bonding with the urea carbonyl .

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